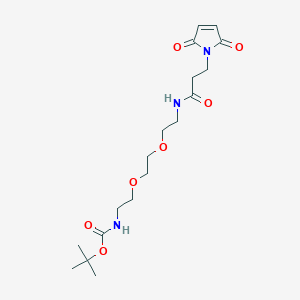
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride
Overview
Description
Scientific Research Applications
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives, including 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride, are renowned for their antimicrobial, antifungal, and anticancer properties. They serve as a foundation for synthesizing various pharmaceuticals and are crucial in developing novel therapeutic agents. Imidazole and its derivatives are employed in manufacturing antifungal drugs such as ketoconazole and clotrimazole, highlighting their significance in treating fungal infections and their potential as antimicrobial agents. The versatility of the imidazole moiety, allowing for various substitutions, facilitates the exploration of novel compounds with enhanced pharmacokinetics and efficacy in combating microbial resistance (A Literature Review on Antimicrobial Activities of Imidazole, 2022).
Anticancer Activities of Imidazole Derivatives
The anticancer potential of imidazole derivatives is a significant area of interest. These compounds, including 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride, have been investigated for their ability to inhibit the proliferation of cancer cells. Research into imidazole derivatives such as bis(2-chloroethyl)amino derivatives and 4-nitro-5-thioimidazole showcases their promise in the synthesis of new antitumor drugs. The structure-activity relationship studies of these derivatives are crucial for identifying compounds with potent anticancer properties, offering insights into their mechanism of action and therapeutic potential (Imidazole derivatives and their antitumor activity, 2009).
Role in Corrosion Inhibition
Beyond biomedical applications, imidazole derivatives, including 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride, are studied for their role as corrosion inhibitors. Their unique chemical structure, featuring a 5-membered heterocyclic ring with nitrogen atoms, makes them effective in adsorbing onto metal surfaces, thus preventing corrosion. This application is particularly relevant in the petroleum industry, where imidazole derivatives are used to protect infrastructure and equipment (Corrosion inhibition by imidazoline and imidazoline derivatives: a review, 2023).
Mechanism of Action
Target of Action
The primary targets of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride are cancer cells, specifically A549, MDA-MB-231, A375, and HCT116 . These cells are involved in various types of cancer, including lung cancer, breast cancer, skin cancer, and colorectal cancer .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . The presence of a hydroxyl group on position 2 at the phenyl of hydrazone is necessary for its anticancer activity . The addition of another hydroxyl group on the 4th position can increase the inhibitory activity . An electron-withdrawing substituent at position 4 on the phenyl ring of 2-phenoxylbenzimidazole is favorable to increasing anticancer activity toward MDA-MB-231, A375, and HCT116 cells .
Biochemical Pathways
It is known that the compound has a significant impact on the proliferation of cancer cells .
Result of Action
The result of the action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is the inhibition of proliferation in various cancer cells . This leads to a decrease in the growth of these cancer cells, thereby exhibiting its anticancer activity .
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)acetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-5-8-2-3-10(5)4-6(11)9-7;;/h2-3H,4,7H2,1H3,(H,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUCNCCCJCMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)



![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)